tert-Butyl 3-amino-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by a tert-butyl group, an amino group, and a hydroxyethyl substituent attached to a pyrrolidine ring. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in drug development.
The compound can be synthesized through various chemical methods, often involving the modification of existing pyrrolidine structures or through multi-step synthesis involving amine and alcohol functionalization. Its relevance in pharmaceuticals highlights its potential as a building block for more complex molecules.
tert-Butyl 3-amino-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is classified under:
The synthesis of tert-Butyl 3-amino-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate can be achieved through several methods, including:
The reactions typically require specific conditions such as controlled temperatures, solvents (like ethanol or dichloromethane), and catalysts (like palladium or nickel) to facilitate the transformations while minimizing side reactions.
The molecular structure of tert-Butyl 3-amino-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate features:
The molecular formula is , with a molar mass of approximately 215.29 g/mol. The compound exhibits chirality due to the presence of multiple stereogenic centers.
tert-Butyl 3-amino-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate can participate in various chemical reactions:
Reactions are typically conducted under reflux conditions with appropriate catalysts or reagents to drive the reaction toward completion while monitoring for by-products.
The mechanism of action for tert-Butyl 3-amino-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate in biological systems may involve:
Studies on similar compounds suggest that modifications to the pyrrolidine structure can significantly influence bioactivity and pharmacokinetics.
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are often employed to confirm structure and purity.
tert-Butyl 3-amino-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate has potential applications in:
This compound represents a versatile building block for further chemical exploration and development within medicinal chemistry, highlighting its importance in ongoing research efforts aimed at discovering new therapeutic agents.
The structural complexity of this pyrrolidine derivative makes it invaluable for synthesizing pharmacologically active compounds. Its synthetic utility manifests in several key areas:
Chiral Pool Applications: The stereogenic center at C3 allows access to enantiomerically pure compounds without resolution. This feature is exploited in asymmetric syntheses of neuraminidase inhibitors and glutamate receptor antagonists. For example, the hydroxyethyl side chain undergoes oxidation to carboxylic acids or aldehydes, enabling ring-forming reactions or side chain diversification. The amine functionality serves as an anchor point for introducing sulfonamides, amides, or ureas—common pharmacophores in drug discovery [5] [9].
Multistep Synthesis Enabler: This compound acts as a linchpin in convergent syntheses. In NMDA receptor antagonist development, researchers have coupled it with halogenated aromatics via Buchwald-Hartwig amination to create potent GluN1/GluN2A inhibitors (IC₅₀ ≈ 200 nM). The hydroxyethyl group also facilitates phosphate ester prodrug formation, enhancing blood-brain barrier permeability of neuroactive compounds [5].
Protecting Group Strategy: The Boc group provides orthogonal protection amid multifunctional transformations. After deprotection, the resulting pyrrolidine salt can undergo reductive amination, acylation, or intramolecular cyclization. This versatility is documented in patent literature for synthesizing tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate—a key intermediate in kinase inhibitor production [1].
Table 1: Key Physicochemical Properties
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₁H₂₂N₂O₃ | High-Resolution MS |
Molar Mass | 230.31 g/mol | - |
Boiling Point | Not reported | - |
Storage Conditions | 2-8°C, inert atmosphere | - |
Hydrogen Bond Donors | 2 | Computational (InChI code) |
Hydrogen Bond Acceptors | 3 | Computational (InChI code) |
Rotatable Bonds | 1 | Computational (InChI code) |
The development of this compound parallels advances in pyrrolidine chemistry over three decades:
Early Innovations (1990s-2000s): Initial synthetic routes relied on classical resolution techniques. A landmark 2010 patent (EP2358670B1) demonstrated its synthesis from tert-butyl (R)-3-(2-iodoethyl)pyrrolidine-1-carboxylate via nucleophilic substitution. This route achieved enantiomeric excess >98% using chiral auxiliaries but suffered from low yields (≈35%) due to elimination byproducts. The patent established the compound’s utility for synthesizing vinylpyrrolidine intermediates via Hofmann elimination [1].
Methodology Refinements (2010-2018): Transition metal catalysis revolutionized its production. Palladium-catalyzed C-H activation enabled direct introduction of the hydroxyethyl group onto Boc-protected pyrrolidines, boosting yields to 72-85%. Asymmetric hydrogenation techniques using DuPhos ligands achieved enantioselectivities >99% ee, making resolution obsolete. These advances coincided with its adoption in glutamate receptor antagonist programs, where its structural similarity to proline bioisosteres proved advantageous [5] [9].
Contemporary studies focus on three innovative directions while confronting persistent challenges:
Targeted Protein Degradation: The hydroxyethyl group serves as an attachment point for E3 ligase ligands in PROTAC design. Researchers have conjugated this pyrrolidine to thalidomide analogs via ester linkages, creating molecules that degrade oncogenic proteins like BRD4. However, metabolic instability of the ester bond remains problematic, with murine studies showing t₁/₂ < 15 minutes [5] [9].
Stereoselective C-Functionalization: Recent breakthroughs in C(sp³)-H activation allow direct introduction of fluoroalkyl chains at C4. Using pyridine-directed palladium catalysis, scientists have synthesized -CF₃ and -CHF₂ analogs with retained enantiopurity. These fluorinated derivatives show enhanced binding to GABA transporters (Kᵢ = 40 nM vs. 220 nM for parent compound) but require optimization for aqueous solubility [5].
Table 2: Research Applications of Key Analogs
Analog Structure | Biological Target | Key Finding | Ref |
---|---|---|---|
5’-Carboxylic acid derivative | NMDA receptors | IC₅₀ = 200 nM; >30-fold selectivity vs AMPA | [5] |
4’-Chloro-3-carboxy proline | GluN1/GluN2A | Kᵢ = 0.63 µM | [5] |
(S)-3-(2-Aminoethyl)pyrrolidine variant | Kinases/HDACs | Dual inhibition; antitumor activity in vitro | [9] |
Persistent knowledge gaps include:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7